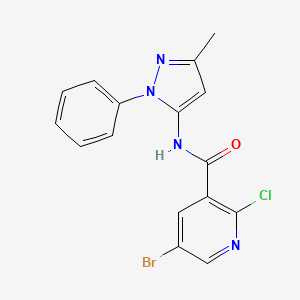

![molecular formula C22H19N5O4S B3009859 1-[6-(3-硝基苯基)-3-苯基-5-丙酰-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基]丙烷-1-酮 CAS No. 877813-86-0](/img/structure/B3009859.png)

1-[6-(3-硝基苯基)-3-苯基-5-丙酰-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基]丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

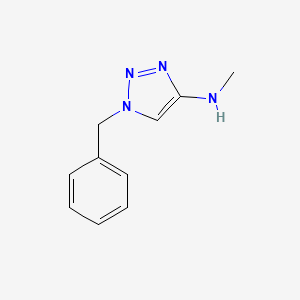

The compound “1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . The dihydrothiadiazine moiety is fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond . These compounds possess a para-halogen phenyl at the 3 position .

Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives involves various synthetic approaches . A new synthesis route has been proposed based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction progress is typically controlled by thin-layer chromatography .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors . The structure of triazolothiadiazine includes a five-membered triazole ring fused with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically monitored using thin-layer chromatography . The nature of substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by IR, 1H-NMR, and MS . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .科学研究应用

抗菌活性

1-[6-(3-硝基苯基)-3-苯基-5-丙酰-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基]丙烷-1-酮,作为 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪类的一部分,已对其抗菌特性进行了研究。研究表明,该类化合物表现出显着的抗菌活性,特别是对金黄色葡萄球菌。一些衍生物还对人癌细胞系(如 Hep-G2)表现出细胞毒性,表明在癌症治疗中具有潜在应用 (Badr & Barwa, 2011)。

抗冠状病毒和抗肿瘤活性

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪骨架内的化合物与 1-[6-(3-硝基苯基)-3-苯基-5-丙酰-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基]丙烷-1-酮类似,被发现具有有希望的体外抗冠状病毒和抗肿瘤活性。这归因于它们抑制微管蛋白聚合的能力,微管蛋白聚合是细胞分裂和病毒复制中的一个关键过程 (Jilloju et al., 2021)。

缓蚀作用

研究表明,某些 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物(其结构与 1-[6-(3-硝基苯基)-3-苯基-5-丙酰-5H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-7-基]丙烷-1-酮相似)可以作为铜等金属的有效缓蚀剂。这些化合物显示出很高的抑制效率,使其成为各种工业应用中保护涂层的潜在候选者 (Arshad et al., 2019)。

HIV和促分裂蛋白Eg5抑制

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的衍生物已被评估其对 HIV-1 和 HIV-2 以及对促分裂蛋白 Eg5(一种细胞分裂必需的蛋白质)的抑制活性。这表明在 HIV 和癌症的治疗中具有潜在的治疗应用 (Khan et al., 2014)。

作用机制

未来方向

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs . The wide bioactivities of 1,2,4-triazoles and their fused heterocyclic derivatives make them promising candidates for further exploration .

属性

IUPAC Name |

1-[6-(3-nitrophenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c1-3-17(28)20-19(15-11-8-12-16(13-15)27(30)31)25(18(29)4-2)26-21(23-24-22(26)32-20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARDZRUQOQWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)

![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3009792.png)

![3-[2-(Difluoromethoxy)-3-fluorophenyl]-5-methylaniline](/img/structure/B3009793.png)